molecular formula C7H13BrO2 B3285564 methyl (3S)-5-bromo-3-methylpentanoate CAS No. 80654-39-3

methyl (3S)-5-bromo-3-methylpentanoate

Cat. No.: B3285564
CAS No.: 80654-39-3
M. Wt: 209.08 g/mol
InChI Key: JOEMDWLYFGOWDZ-ZCFIWIBFSA-N
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Description

Methyl (3S)-5-bromo-3-methylpentanoate is a chiral ester characterized by a bromine atom at the C5 position and a methyl group at the C3 position with an (S)-configuration. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom enables nucleophilic substitution reactions for further functionalization . The stereochemistry at C3 and the branched alkyl chain influence its reactivity, solubility, and interactions in catalytic systems.

Properties

IUPAC Name

methyl (3S)-5-bromo-3-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-6(3-4-8)5-7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEMDWLYFGOWDZ-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCBr)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80840320
Record name Methyl (3S)-5-bromo-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80840320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80654-39-3
Record name Methyl (3S)-5-bromo-3-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80840320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (3S)-5-bromo-3-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-methylpentanoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-5-bromo-3-methylpentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Substitution: Formation of methyl (3S)-3-methylpentanoate derivatives.

    Reduction: Formation of 3S-5-bromo-3-methylpentanol.

    Oxidation: Formation of 3S-5-bromo-3-methylpentanoic acid.

Scientific Research Applications

Methyl (3S)-5-bromo-3-methylpentanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in studies to understand the effects of brominated compounds on biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-5-bromo-3-methylpentanoate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Brominated Esters

The target compound is structurally closest to methyl 5-bromopentanoate, which lacks the C3 methyl group. Key differences include:

Property Methyl (3S)-5-bromo-3-methylpentanoate Methyl 5-bromopentanoate
Molecular Weight ~223.1 g/mol (calculated) ~195.0 g/mol (calculated)
Branching C3 methyl group introduces steric hindrance Linear chain
Reactivity Slower nucleophilic substitution due to steric effects Faster substitution at C5
Boiling Point Lower (estimated) due to branching Higher (linear chain)

The C3 methyl group in the target compound reduces reactivity in SN2 reactions compared to the linear analog, as demonstrated in substitution reactions with thiols .

Functional Group Variants

Replacing bromine with other substituents alters applications:

  • (2S,3S)-Methyl 5-Mercapto-3-methyl-2-(2,2,2-trifluoroacetamido)pentanoate: A derivative where bromine is replaced by a mercapto (-SH) group.
  • 2-Methyl-3-pentanol and 2-Methyl-3-pentanone: Alcohol and ketone analogs exhibit higher polarity, increasing water solubility but limiting utility in non-polar solvents .
Compound Functional Group Key Application
This compound Ester, Br Synthesis intermediate
2-Methyl-3-pentanol Alcohol Solvent or fragrance component
2-Methyl-3-pentanone Ketone Industrial solvent

Structural Isomers and Branching Effects

Branching in methylpentane isomers (e.g., 2-methylpentane vs. 3-methylpentane) highlights the impact of substituent position on physical properties. Similarly, the C3 methyl group in the target compound:

  • Lowers melting point compared to linear esters (e.g., methyl 5-bromopentanoate).
  • Reduces crystallinity , enhancing solubility in organic solvents like THF .

Biological Activity

Methyl (3S)-5-bromo-3-methylpentanoate is an organic compound characterized by its molecular formula C7H13BrO2C_7H_{13}BrO_2. It is a derivative of pentanoic acid, featuring a bromine atom at the fifth carbon and a methyl group at the third carbon position. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities.

The biological activity of this compound can be attributed to its structural features that enable it to interact with biological targets. The bromine atom allows for halogen bonding, which can influence the compound's reactivity and interaction with enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in various biochemical pathways.

Research Findings

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that brominated compounds can possess antimicrobial effects. The specific activity of this compound against various bacterial strains is yet to be fully characterized.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be significant in drug development.
  • Toxicity Studies : Toxicological assessments are crucial to understanding the safety profile of this compound. Early findings suggest that while it may exhibit some cytotoxicity, further studies are needed to establish safe dosage levels.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. Results indicated moderate inhibition against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics.
  • Enzyme Activity Modulation : In a pharmacological study, this compound was tested for its ability to modulate enzyme activity related to metabolic disorders. The compound showed promise in reducing the activity of certain enzymes linked to lipid metabolism.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
Methyl 3-methylpentanoateNo bromine substitutionLimited biological activity
Methyl 5-bromo-3-methylhexanoateLonger carbon chainDifferent reactivity
Ethyl (3S)-5-bromo-3-methylpentanoateEthyl instead of methyl groupVarying solubility

Synthesis and Production

This compound can be synthesized through bromination reactions involving methyl 3-methylpentanoate. Common methods include:

  • Bromination Reaction : Utilizes bromine in the presence of catalysts like iron or aluminum bromide.
  • Purification Techniques : Industrial production often employs methods such as distillation and recrystallization to achieve high purity levels.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (3S)-5-bromo-3-methylpentanoate, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodological Answer : The compound can be synthesized via esterification of (3S)-5-bromo-3-methylpentanoic acid with methanol under acid catalysis. Optimization involves controlling reaction temperature (e.g., 0–40°C) and using dehydrating agents like molecular sieves to shift equilibrium. Stereochemical purity requires chiral resolution techniques, such as enzymatic kinetic resolution or HPLC with chiral stationary phases . For bromine introduction, electrophilic bromination at the pentanoate chain’s terminal position may require radical initiators (e.g., AIBN) to mitigate competing elimination pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for stereochemical influences?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm ester and bromine groups. The stereochemistry at C3 is validated via NOESY or Mosher’s ester derivatization to resolve diastereotopic proton splitting .
  • IR : C=O stretching (~1740 cm1^{-1}) and C-Br (~600 cm1^{-1}) verify functional groups.
  • MS : High-resolution MS (HRMS) distinguishes isotopic patterns (e.g., 79^{79}Br vs. 81^{81}Br) and confirms molecular weight .

Q. What storage and handling protocols are recommended to maintain the stability of this compound given its functional group reactivity?

  • Methodological Answer : Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent ester hydrolysis and bromine displacement. Use anhydrous solvents (e.g., dried THF) during reactions to avoid nucleophilic attack on the bromine . For long-term stability, lyophilization or storage as a tert-butyl ester derivative may reduce degradation .

Advanced Research Questions

Q. How does the stereochemical configuration at C3 influence the reactivity and downstream applications of this compound in asymmetric synthesis?

  • Methodological Answer : The (3S) configuration directs steric and electronic effects in nucleophilic substitution (SN_N2) reactions. For example, in cross-coupling (e.g., Suzuki-Miyaura), the methyl group at C3 may hinder approach of the palladium catalyst, necessitating bulky ligands (e.g., SPhos) to enhance selectivity . Computational modeling (DFT) can predict transition-state geometries to rationalize stereochemical outcomes .

Q. What mechanistic insights can be gained from studying the bromine substituent's electronic effects in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The electron-withdrawing bromine activates the β-carbon for SN_N2 reactions but may promote elimination (E2) under basic conditions. Kinetic studies (e.g., varying nucleophile concentration) distinguish between mechanisms. Isotope labeling (e.g., deuterated substrates) can track retention/inversion of configuration . Contradictions between computational (e.g., Hammond’s postulate) and experimental kinetic data may arise due to solvent effects, requiring multi-parameter optimization .

Q. What strategies are effective for resolving contradictions between computational predictions and experimental observations in the compound's reaction kinetics?

  • Methodological Answer :

  • Data Reconciliation : Compare DFT-calculated activation energies with experimental Arrhenius parameters. Discrepancies may stem from implicit solvation models; explicit solvent MD simulations improve accuracy .
  • Error Analysis : Quantify uncertainty in computational methods (e.g., basis set limitations) and experimental measurements (e.g., GC-MS integration errors). Bayesian statistics can weight conflicting data .
  • Cross-Validation : Use multiple reaction conditions (e.g., polar vs. nonpolar solvents) to test robustness of mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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